2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole
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Overview
Description
2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a cyclohexylidenehydrazinyl group and a fluorophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole typically involves the condensation of appropriate thioamide and hydrazine derivatives. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate to high temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield hydrazine derivatives.
Scientific Research Applications
2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor signaling pathways.
Disruption of cellular processes: Affecting cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclohexylidenehydrazinyl)-4-phenylthiazole: Lacks the fluorine atom, which may affect its chemical and biological properties.
2-(2-Cyclohexylidenehydrazinyl)-4-(4-chlorophenyl)thiazole: Contains a chlorine atom instead of fluorine, which may alter its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific biological interactions.
Properties
Molecular Formula |
C15H16FN3S |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H16FN3S/c16-12-8-6-11(7-9-12)14-10-20-15(17-14)19-18-13-4-2-1-3-5-13/h6-10H,1-5H2,(H,17,19) |
InChI Key |
PTYUVQNFUDLXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)F)CC1 |
Origin of Product |
United States |
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